Ethyl dirazepate
Overview
Description
Ethyl dirazepate is a drug which is a benzodiazepine derivative developed by Sanofi Winthrop . It has anxiolytic, hypnotic, and possibly other characteristic benzodiazepine properties .
Molecular Structure Analysis
The molecular formula of Ethyl dirazepate is C18H14Cl2N2O3 . Its average mass is 377.221 Da and its monoisotopic mass is 376.038147 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl dirazepate include its molecular formula C18H14Cl2N2O3, average mass 377.221 Da, and monoisotopic mass 376.038147 Da .Scientific Research Applications
1. Ethanol Glucuronidation and Drug Interactions
Ethyl glucuronide (EtG) is increasingly used to document ethanol consumption in clinical and forensic toxicology. The enzymes UGT1A9 and UGT2B7 are primarily involved in ethanol glucuronidation, with interactions noted with drugs like morphine, lorazepam, and others. This study highlights the metabolic pathways involved in ethanol processing and potential drug-ethanol interactions, relevant for understanding the metabolism of substances like Ethyl dirazepate (Alaa Al Saabi et al., 2013).
2. Acid-catalyzed Reactions with Ethanol
The interaction of ethanol with drugs like Oxazepam (OX) forms compounds like 3-O-ethyloxazepam (EtOX). This research demonstrates how ethanol can react with certain drugs in acidic environments, such as the human stomach, potentially affecting the pharmacological effects of drugs similar to Ethyl dirazepate (Tian J. Yang & Shen K. Yang, 2020).
3. Anxiolytic-like Effects of Related Compounds
The study of anxiolytic activity in drugs similar to Ethyl dirazepate, such as mGlu receptor antagonists, provides insight into potential therapeutic applications. This research contributes to understanding how certain chemical structures and mechanisms may influence anxiolytic properties, which could be relevant for Ethyl dirazepate (M. Pietraszek et al., 2005).
4. Stability of Ethyl Sulfate in Degradation Tests
The stability of ethyl sulfate (EtS), a metabolite of ethanol, in forensic investigations is crucial for understanding ethanol consumption. Since Ethyl dirazepate is related to ethanol, insights into the stability and degradation of its metabolites are essential for accurate toxicological analysis (Claudia C. Halter et al., 2009).
5. Corrosion Inhibition Properties of Triazepines
The study of triazepines carboxylate compounds in corrosion inhibition offers insights into the chemical behavior and potential applications of Ethyl dirazepate in non-medical fields such as materials science. Understanding these properties could lead to novel uses outside the pharmaceutical industry (K. Alaoui et al., 2018).
properties
IUPAC Name |
ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVPZJMXRNBHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865127 | |
Record name | Ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl dirazepate | |
CAS RN |
23980-14-5 | |
Record name | Ethyl 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23980-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl dirazepate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023980145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL DIRAZEPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74FAA305EW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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